tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C18H28N2O3 and a molecular weight of 320.43 g/mol . It is a piperidine derivative that has found applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxo-1-piperidine carboxylate with 2-methoxybenzylamine in the presence of sodium cyanoborohydride and acetic acid in methanol . The reaction is carried out at room temperature for 24 hours, followed by extraction and purification steps to obtain the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperidine ring and the methoxybenzylamino group.
Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Sodium Cyanoborohydride: Used in the synthesis of the compound.
Acetic Acid: Acts as a catalyst in the reaction.
Methanol: Used as a solvent in the reaction.
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, with potential derivatives formed through further chemical modifications.
Scientific Research Applications
tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various biologically active compounds.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate .
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate .
Uniqueness: tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate is unique due to its specific structure, which includes a methoxybenzylamino group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-11-9-15(10-12-20)19-13-14-7-5-6-8-16(14)22-4/h5-8,15,19H,9-13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMDWDHVSNNKIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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